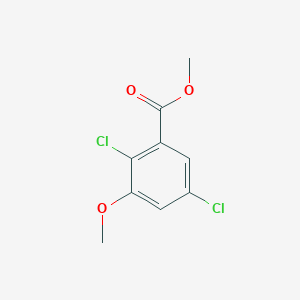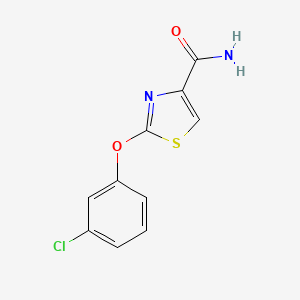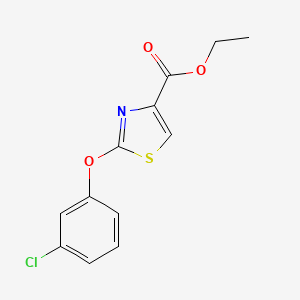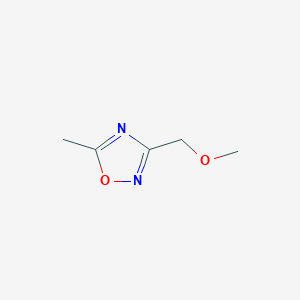
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7F7I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a benzene ring, along with a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene typically involves the iodination of a fluorinated benzene derivative. One common method is the direct iodination of 2,3,5,6-tetrafluorotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate. .
Major Products Formed
Substitution Reactions: Products include fluorinated aromatic amines, thiols, and ethers.
Coupling Reactions: Products are typically biaryl compounds or alkyne-substituted aromatics
Scientific Research Applications
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the development of fluorinated probes for imaging and diagnostic applications.
Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated drug candidates with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene is primarily related to its ability to undergo substitution and coupling reactions. The presence of multiple fluorine atoms and an iodine atom makes the compound highly reactive towards nucleophiles and catalysts. The trifluoromethyl group enhances the compound’s lipophilicity, which can influence its interaction with biological targets and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4,5-Tetrafluoro-3-iodo-6-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 4-Iodobenzotrifluoride
Uniqueness
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
1,2,3,5-tetrafluoro-4-iodo-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F7I/c8-2-1(7(12,13)14)3(9)6(15)5(11)4(2)10 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBKWPWEANRPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F7I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B6330959.png)









![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
